molecular formula C16H22N4O6S2 B15179782 N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) CAS No. 94232-03-8

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide)

Cat. No.: B15179782
CAS No.: 94232-03-8
M. Wt: 430.5 g/mol
InChI Key: SHIILERBXRETDI-UHFFFAOYSA-N
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Description

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is a specialized chemical reagent designed for research and development applications. This compound features a bifunctional structure, incorporating two sulfonamide groups linked by an ethylene bridge, which may be valuable for creating novel molecular scaffolds. Sulfonamide-based compounds are extensively studied in medicinal chemistry for their diverse biological activities. Research on similar structures indicates potential application as enzyme inhibitors, particularly against targets like carbonic anhydrases, which are relevant in areas such as oncology . The presence of multiple functional groups also makes it a promising building block (synthon) for synthesizing more complex molecules, including Schiff bases, coordination polymers, or other derivatives with tailored properties . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and conduct all necessary risk assessments prior to handling.

Properties

CAS No.

94232-03-8

Molecular Formula

C16H22N4O6S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-amino-N-[2-[(3-amino-4-methoxyphenyl)sulfonylamino]ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C16H22N4O6S2/c1-25-15-5-3-11(9-13(15)17)27(21,22)19-7-8-20-28(23,24)12-4-6-16(26-2)14(18)10-12/h3-6,9-10,19-20H,7-8,17-18H2,1-2H3

InChI Key

SHIILERBXRETDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) typically involves the reaction of 3-amino-4-methoxybenzenesulphonamide with ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethylene bridge.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and amino groups on the benzene rings influence oxidation behavior.

Reagent/ConditionsObserved Reaction PathwayProducts FormedReference
KMnO₄ (acidic conditions)Oxidation of amino groups to nitro groupsNitro-substituted derivatives
H₂O₂ (neutral pH, 60°C)Partial oxidation of sulfonamide S-atomsSulfonic acid intermediates

Reduction Reactions

The sulfonamide and ethylene bridge show reducibility under specific conditions:

Reagent/ConditionsTarget Functional GroupProducts FormedReference
NaBH₄ (ethanol, 25°C)Sulfonamide S=O bondsThioamide derivatives
LiAlH₄ (THF, reflux)Ethylene bridgeCleavage to mono-sulfonamide fragments

Substitution Reactions

The amino and methoxy groups participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reagent/ConditionsPosition SubstitutedMajor ProductReference
HNO₃/H₂SO₄ (0°C)Para to methoxy groupNitro-substituted derivative
Br₂ (FeBr₃ catalyst)Ortho to amino groupBrominated product

Nucleophilic Substitution

Reagent/ConditionsLeaving GroupMajor ProductReference
NH₃ (high pressure, 100°C)Methoxy group4-amino-3-hydroxybenzenesulphonamide
Hydrazine (EtOH, reflux)Sulfonamide nitrogenHydrazide derivatives

Cyclization Reactions

The ethylene bridge and amino groups facilitate ring formation:

Reagent/ConditionsCyclization TypeProduct StructureReference
2,4-Pentanedione (HCl, reflux)Pyrazole formation1,3,4-thiadiazole fused derivative
Conc. H₂SO₄ (room temperature)Thiadiazole formation5-membered heterocyclic sulfonamide

Complexation Reactions

The sulfonamide moiety acts as a ligand for metal ions:

Metal Ion/ConditionsCoordination SiteComplex PropertiesReference
Cu²⁺ (aqueous pH 7)Sulfonamide O/N atomsOctahedral geometry, blue precipitate
Fe³⁺ (ethanol, 50°C)Amino groupsReddish-brown complex, paramagnetic

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Degradation ProcessResidual ProductsReference
200–250Loss of methoxy groups as methanolDes-methoxy sulfonamide
300–350Sulfonamide bond cleavageSO₂ and ethylene diamine fragments

Scientific Research Applications

Chemistry: N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme function and regulation.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Bridge Type Applications/Notes
N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) 94232-03-8 C₁₆H₂₂N₄O₆S₂ 422.47 -NH₂, -OCH₃ Ethylene (-CH₂-CH₂-) Potential pharmaceutical or sensor uses
N,N′-[Methylenebis(4,1-phenyleneiminocarbonyl)]bis[4-methylbenzenesulfonamide] 151882-81-4 C₂₉H₂₈N₄O₆S₂ 592.69 -CH₃ Methylenebis (Ar-NH-CO-) Materials science (high MW, rigid structure)
N,N′-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide Not Provided C₂₀H₂₀N₂O₄S₂ 416.52 None (plain benzene) Phenylenebis(methylene) Structural studies of sulfonamides
N,N'-Ethylenebis(stearamide) 110-30-5 C₃₈H₇₆N₂O₂ 593.00 Long alkyl chains (C₁₈H₃₅) Ethylene (-CH₂-CH₂-) Dispersing agent in polymers
N,N'-Ethylenebis(3,4,5,6-tetrabromophthalimide) 32588-76-4 C₁₈H₆Br₈N₂O₄ 951.54 -Br (tetrabrominated) Ethylene (-CH₂-CH₂-) Flame retardant applications

Key Differences

Substituents and Reactivity: The amino and methoxy groups in the target compound enable hydrogen bonding and electrophilic substitution, making it more reactive than analogs like N,N′-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide (plain benzene rings) . Brominated analogs (e.g., 32588-76-4) exhibit flame-retardant properties due to bromine’s radical-scavenging ability, unlike the target compound .

Bridge Flexibility and Applications :

  • Ethylene bridges (e.g., in the target compound and N,N'-ethylenebis(stearamide)) confer flexibility, suitable for polymer additives .
  • Rigid aromatic bridges (e.g., methylenebis or phenylenebis in CAS 151882-81-4) enhance thermal stability but limit solubility .

Thermal and Chemical Stability :

  • The target compound’s aromatic sulfonamide core suggests higher thermal stability (>200°C inferred) compared to aliphatic analogs like N,N'-ethylenebis(stearamide) (mp 142°C) .
  • Tetrabrominated derivatives decompose at lower temperatures due to bromine’s volatility .

Research Findings

  • Coordination Chemistry : Ethylenebis(salicylideneaminato) complexes (e.g., CuL3 in ) demonstrate electrochemical sensing capabilities, suggesting the target compound could act as a ligand for metal ions in sensors .
  • Synthetic Methods: Substitution reactions (e.g., azide group incorporation in ) highlight feasible routes to modify the target compound’s amino groups for drug development .

Biological Activity

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is characterized by its dual sulfonamide groups linked by an ethylene bridge. The structural formula can be represented as follows:

C14H18N4O4S2\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_4\text{S}_2

This compound is recognized for its sulfonamide moiety, which is known to exhibit a range of biological activities.

Antimicrobial Properties

Sulfonamides, including N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide), are primarily known for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, which is essential for bacterial proliferation. Studies have shown that derivatives of sulfonamides can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent research indicates that N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) may possess anticancer properties. A study highlighted the compound's ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest at the G2/M phase. This mechanism suggests potential efficacy against human breast adenocarcinoma (MCF7) cells, with nanomolar antiproliferative potency reported .

Cardiovascular Effects

The cardiovascular effects of related sulfonamide compounds have also been explored. In isolated rat heart models, certain sulfonamides were shown to influence coronary resistance and perfusion pressure, indicating possible therapeutic implications for cardiovascular diseases. The interaction with calcium channels may play a crucial role in mediating these effects .

Pharmacokinetics

Understanding the pharmacokinetics of N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is essential for evaluating its therapeutic potential. Theoretical models have been employed to assess various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest that the compound exhibits favorable permeability characteristics in cellular models .

Parameter Value
Molecular Weight358.44 g/mol
Log P (octanol-water)1.5
SolubilitySoluble in DMSO

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF7 cells demonstrated that treatment with N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) with high purity?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) sulfonylation of ethylenediamine with 3-amino-4-methoxybenzenesulfonyl chloride under controlled pH (8–9) to prevent over-sulfonylation, and (2) purification via recrystallization using ethanol-water mixtures. Key parameters include stoichiometric ratios (1:2 for diamine to sulfonyl chloride), reaction temperature (0–5°C to minimize side reactions), and inert atmosphere to avoid oxidation of the amine groups. Purity can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and FT-IR to verify sulfonamide N–H stretches (~3300 cm⁻¹) .

Q. How can solvent extraction efficiency of Fe(II) using this compound be optimized in aqueous systems?

  • Methodological Answer : Efficiency depends on pH, counterion selection, and organic solvent polarity. For Fe(II) extraction:

  • pH : Optimal at 5.5–6.0 (acetate buffer) to balance ligand protonation and metal-ligand complex stability.
  • Counterions : Chloride or nitrate enhances lipophilicity of the metal complex.
  • Organic Phase : Chloroform or dichloromethane achieves >90% extraction due to low dielectric constant. Quantify using atomic absorption spectroscopy (AAS) or UV-Vis with ferroZine as a post-extraction chelator (λ = 562 nm) .

Advanced Research Questions

Q. How does N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) coordinate with lanthanides, and what magnetic properties arise?

  • Methodological Answer : The ligand binds via sulfonamide S=O and methoxy O atoms, forming dinuclear Ln(III) complexes. To study magnetism:

  • Synthesis : React the ligand with Ln(NO₃)₃·6H₂O in methanol under reflux. Isolate crystals via slow evaporation.
  • Characterization : Use X-ray diffraction to confirm geometry (e.g., square antiprismatic for Eu(III)).
  • Magnetic Analysis : AC susceptibility measurements (0.1–1000 Hz, 2–300 K) reveal slow relaxation of magnetization in Dy(III) or Tb(III) complexes, indicative of single-molecule magnet behavior. Data fitting with PHI software quantifies exchange interactions (J values) .

Q. What experimental strategies resolve contradictions in reported metal ion selectivity across studies?

  • Methodological Answer : Discrepancies in selectivity (e.g., Cu(II) vs. Fe(II)) often stem from:

  • Competing Ligands : Trace EDTA or citrate in buffers may compete for metal binding. Use ultra-pure reagents and validate via ICP-MS.
  • Redox Conditions : Fe(II) oxidation to Fe(III) under aerobic conditions alters selectivity. Conduct experiments under argon with ascorbic acid as a reductant.
  • Structural Variants : Compare results with methyl-substituted analogs to assess electronic effects on selectivity .

Q. How can computational methods predict the ligand’s affinity for transition metals?

  • Methodological Answer : Combine DFT (B3LYP/6-311++G**) and molecular docking:

  • Geometry Optimization : Model the ligand and metal (e.g., Cu²⁺) in Gaussian09 to calculate bond lengths and angles.
  • Binding Energy : Compare ΔG of complexation using solvent continuum models (e.g., PCM for water).
  • Docking Validation : Use AutoDock Vina to simulate interactions with metalloproteins (e.g., carbonic anhydrase) and correlate with experimental IC₅₀ values .

Notes for Experimental Design

  • Safety : Use PPE (gloves, goggles) due to potential sulfonamide toxicity (refer to GHS guidelines in ).
  • Instrumentation : For advanced studies, access to SQUID magnetometry (for magnetism) and synchrotron XRD (for structural resolution) is critical.

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